molecular formula C11H18O2 B13298642 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13298642
M. Wt: 182.26 g/mol
InChI Key: HOYPWSLPZGNPML-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂. It is characterized by a cyclopentane ring substituted with a methyl group and an oxolan-3-yl group, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an oxolan-3-yl group in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl and oxolan-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are used to introduce new functional groups.

Major Products Formed

    Oxidation: 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carboxylic acid.

    Reduction: 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolan-3-yl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(oxolan-2-yl)cyclopentane-1-carbaldehyde
  • 2-Methyl-1-(oxolan-4-yl)cyclopentane-1-carbaldehyde
  • 2-Methyl-1-(oxolan-3-yl)cyclohexane-1-carbaldehyde

Uniqueness

2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde is unique due to the specific positioning of the oxolan-3-yl group on the cyclopentane ring

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-9-3-2-5-11(9,8-12)10-4-6-13-7-10/h8-10H,2-7H2,1H3

InChI Key

HOYPWSLPZGNPML-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C=O)C2CCOC2

Origin of Product

United States

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